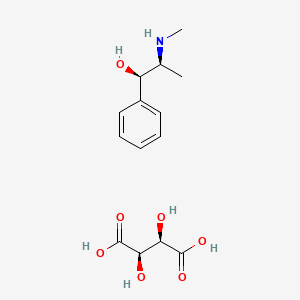

Ephedrine tartrate

Description

Properties

CAS No. |

51442-15-0 |

|---|---|

Molecular Formula |

C14H21NO7 |

Molecular Weight |

315.32 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol |

InChI |

InChI=1S/C10H15NO.C4H6O6/c1-8(11-2)10(12)9-6-4-3-5-7-9;5-1(3(7)8)2(6)4(9)10/h3-8,10-12H,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t8-,10-;1-,2-/m01/s1 |

InChI Key |

JEVMMZKFIBRWHJ-UOUHESHZSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Ephedrine Tartrate

Classical and Novel Synthetic Routes for Ephedrine (B3423809) and its Tartrate Salt

The synthesis of ephedrine has evolved from classical chemical methods to more efficient and environmentally conscious novel routes. A significant portion of commercial ephedrine production relies on the reductive amination of L-phenylacetylcarbinol (L-PAC). dcu.iemdma.ch L-PAC is produced via the fermentation of a sugar medium containing benzaldehyde (B42025), utilizing the enzyme pyruvate (B1213749) decarboxylase found in Saccharomyces cerevisiae (baker's yeast). dcu.iemdma.ch The subsequent reductive amination of L-PAC with methylamine (B109427), typically using a platinum catalyst, yields predominantly the desired (-)-ephedrine isomer. dcu.ie

Classical chemical syntheses offer multiple pathways. One approach begins with propiophenone, which undergoes bromination followed by a reaction with methylamine to form (±)-α-methylaminopropiophenone. dcu.ie Reduction of this ketone intermediate produces a mixture of racemic ephedrine and pseudoephedrine. dcu.ie Other classical methods have utilized starting materials such as styrene, benzene (B151609), and propionaldehyde. researchgate.net

More recent innovations in synthesis aim to improve safety, cost-effectiveness, and environmental impact. A novel process has been developed using 2-chloropropionyl chloride and benzene as starting materials. google.com These undergo a Friedel-Crafts reaction to produce 2-chloro-1-phenyl-1-propanone, which is then reacted with methylamine to form the key intermediate, 2-methylamino-1-phenyl-1-propanone. This method avoids the use of highly polluting reagents like phosphorus trichloride (B1173362) and hazardous bromine. google.com Another novel pathway involves the precursors benzaldehyde, nitroethane, and dimethyl carbonate. uq.edu.au

| Route | Key Precursors | Key Intermediate | Key Features | Reference |

|---|---|---|---|---|

| Semi-synthesis (Fermentation) | Benzaldehyde, Glucose/Pyruvate | L-phenylacetylcarbinol (L-PAC) | Stereoselective formation of the precursor for (-)-ephedrine. | dcu.iemdma.ch |

| Classical Chemical Synthesis | Propiophenone, Bromine, Methylamine | (±)-α-methylaminopropiophenone | Produces a racemic mixture requiring resolution. | dcu.ie |

| Novel "Green" Synthesis | 2-Chloropropionyl chloride, Benzene | 2-methylamino-1-phenyl-1-propanone | Avoids hazardous and polluting reagents. | google.com |

Enantioselective Synthesis of Ephedrine Precursors

Achieving high enantioselectivity is crucial in the synthesis of ephedrine, as the pharmacological activity resides primarily in one isomer. dcu.ie Beyond the widely used fermentation route to produce chiral L-PAC, other enantioselective strategies have been developed.

One method involves a two-step biocatalytic sequence to prepare (1S)-nor(pseudo)ephedrine analogues. polimi.it This process consists of a benzoin-type condensation catalyzed by an (S)-selective acetoin:dichlorophenolindophenol oxidoreductase, followed by a transamination step mediated by either an (S)- or (R)-selective amine transaminase. polimi.it This enzymatic approach provides a greener alternative to conventional chemical syntheses that often require expensive and hazardous metal catalysts. polimi.it Another approach is the Co(III)-catalyzed hydrolytic kinetic resolution of racemic syn-benzyloxy epoxide, which serves as a precursor for a short enantioselective synthesis of ephedrine and its analogues. researchgate.net

Salt Formation Chemistry with Tartaric Acid Isomers

Ephedrine is a base and readily forms salts with acids. The formation of ephedrine tartrate is of particular importance, not only for creating a stable, crystalline solid form but also as a classical method for the resolution of racemic ephedrine. dcu.ieiucr.org This resolution technique relies on the formation of diastereomeric salts when a racemic base reacts with a single enantiomer of a chiral acid. libretexts.orglibretexts.org These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. libretexts.orgnih.gov

Tartaric acid is a chiral di-carboxylic acid that exists as three stereoisomers: (+)-tartaric acid ((2R,3R)-tartaric acid), (-)-tartaric acid ((2S,3S)-tartaric acid), and the optically inactive meso-tartaric acid. quora.comresearchgate.net For resolving racemic ephedrine, a pure enantiomer, typically the naturally abundant (+)-tartaric acid, is used. libretexts.orglibretexts.org The reaction of (±)-ephedrine with (+)-tartaric acid yields a mixture of two diastereomeric salts: (+)-ephedrine-(+)-tartrate and (-)-ephedrine-(+)-tartrate. Due to their differing solubilities, one diastereomer can be selectively crystallized from the solution. nih.gov Once separated, the pure ephedrine enantiomer can be recovered by treating the salt with a strong base. libretexts.orglibretexts.org Crystallographic studies of ephedrine salts, including tartrates, show that the packing is often dominated by the amphiphilic nature of the ephedrine molecule, leading to bilayer structures. iucr.org

| Isomer | Stereochemical Configuration | Optical Activity | Common Use | Reference |

|---|---|---|---|---|

| (+)-Tartaric acid | (2R,3R) | Dextrorotatory | Chiral resolving agent | quora.comresearchgate.net |

| (-)-Tartaric acid | (2S,3S) | Levorotatory | Chiral resolving agent | quora.comresearchgate.net |

| meso-Tartaric acid | (2R,3S) | Achiral (optically inactive) | Not used for chiral resolution | researchgate.net |

Design and Synthesis of this compound Analogues for Research Purposes

The chemical structure of ephedrine serves as a scaffold for the design and synthesis of numerous analogues for research. researchgate.netstemmpress.com These modifications aim to probe structure-activity relationships, develop selective ligands for receptors, and create tools for analytical and metabolic studies. For example, substituted benzaldehydes can be used in the fermentation-based synthesis to produce corresponding substituted phenylacetylcarbinols, which are then converted to ephedrine analogues like 4-chloroephedrine. dcu.ie Other synthetic modifications include the cyclization of β-hydrazino-alcohols derived from ephedrine to form novel 1,3,4-oxadiazinan-2-thiones. researchgate.net

Structure-Activity Relationship (SAR) Studies in Non-Biological Systems

Structure-activity relationship studies of ephedrine and its analogues often focus on interactions with biological targets. However, the underlying principles of these interactions are governed by the molecule's chemical and physical properties, which can be studied in non-biological contexts. The stereochemistry of ephedrine, with its two chiral centers, is the most critical factor influencing its properties. numberanalytics.com

Investigations using thermal analysis (TG/DTA) and electron ionization mass spectrometry (EI-MS), combined with molecular orbital calculations, have been used to study the relationship between the diastereomeric structures of ephedrine and pseudoephedrine and their physicochemical properties. researchgate.net These studies can reveal how the spatial arrangement of the hydroxyl and methylamino groups affects properties like thermal stability and fragmentation patterns, providing a non-biological basis for their differential behavior. researchgate.net The affinity for plasma proteins, while a biological interaction, is fundamentally a chemical binding event. Studies on the binding of ephedrine derivatives to human alpha-1-acid glycoprotein (B1211001) (AGP) have shown that increased basicity of the derivative leads to higher affinity. nih.gov Such studies help to delineate the specific chemical features—stereochemistry, substituents, and basicity—that govern molecular recognition.

Rational Design of Ligands for In Vitro and Computational Receptor Interaction Probing

The known interactions of ephedrine alkaloids with adrenergic receptors provide a foundation for the rational design of new ligands to probe these systems. mdma.chresearchgate.net Detailed in vitro studies have characterized the binding affinities and functional activities of ephedrine stereoisomers and related alkaloids at various human α- and β-adrenergic receptor subtypes. mdma.chnih.gov

These studies have revealed key structural requirements for receptor interaction. For example, the orientation of the β-hydroxyl group on the side chain and the degree of N-methylation are crucial for α-adrenergic receptor binding and functional activity. nih.gov Specifically, for binding affinity at α-receptors, the rank order of isomers is often 1R,2R > 1R,2S > 1S,2R > 1S,2S. nih.gov This detailed structural information is invaluable for the rational design of novel, more potent, or more selective ligands. Computational docking experiments are also employed to model and analyze these ligand-protein interactions, providing insights into the specific binding poses and intermolecular forces involved, which further guides the design of new chemical probes. nih.gov

Preparation of Labeled this compound for Research Applications

Isotopically labeled ephedrine is an essential tool for a variety of research applications, including metabolic studies and quantitative analysis. nih.gov Labeling can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the ephedrine molecule.

Deuterated ephedrine has been used to investigate metabolic pathways and to study biological isotope effects, where the heavier isotope can slightly alter the rate of metabolic processes like p-hydroxylation and N-demethylation. nih.gov The analysis of ¹³C/¹²C and ¹⁵N/¹⁴N ratios by isotope ratio mass spectrometry (IR-MS) is a powerful technique to determine the origin of an ephedrine sample, distinguishing between biosynthetic (from plants), semi-synthetic (from fermentation), and fully synthetic sources. mdma.ch This is possible because the isotopic signatures of the starting materials and the kinetic isotope effects of the synthetic processes leave a distinct isotopic fingerprint on the final molecule. mdma.chdshs-koeln.de Furthermore, isotopically labeled ephedrine (e.g., ephedrine-d₃) is widely used as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate determination of ephedrine alkaloids in complex matrices. nih.govresearchgate.net

Stereochemical Characterization and Chirality in Ephedrine Tartrate Research

Isomeric Forms of Ephedrine (B3423809) and Tartaric Acid in Salt Formation

Ephedrine possesses two chiral centers, giving rise to four stereoisomers: (1R,2S)-(-)-ephedrine, (1S,2R)-(+)-ephedrine, (1S,2S)-(+)-pseudoephedrine, and (1R,2R)-(-)-pseudoephedrine. nih.gov Tartaric acid also has chiral forms, most notably D-(-)-tartaric acid and L-(+)-tartaric acid. The combination of these isomeric forms during salt formation results in the creation of diastereomeric salts. For instance, reacting racemic ephedrine (a mixture of (1R,2S)-(-) and (1S,2R)-(+) enantiomers) with an enantiomerically pure form of tartaric acid, such as D-tartaric acid, produces diastereomers like l-ephedrine d-bitartrate and d-ephedrine (B1618797) d-bitartrate. google.com These diastereomers are not mirror images of each other and thus exhibit different physical properties, such as solubility, which is a key principle in their separation. google.comscribd.com

The stoichiometry of the salt can also vary, with both 1:1 and 2:1 ratios of ephedrine to tartaric acid being identified. These different stoichiometric salts can also form various hydrated and anhydrous crystalline forms, further diversifying the solid-state landscape of ephedrine tartrate. researchgate.net For example, a screening of crystallization conditions for L-ephedrine with L/D-tartaric acid in water revealed eight different salts with 1:1 and 2:1 stoichiometries. researchgate.net

Chiral Resolution Techniques for this compound Enantiomers

The separation of enantiomers, a process known as chiral resolution, is crucial for obtaining enantiomerically pure compounds. For ephedrine, this is often achieved by forming diastereomeric salts with a chiral resolving agent like tartaric acid, followed by separation based on their differing physical properties.

Various chromatographic techniques have been developed for the enantiomeric separation of ephedrine. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method. Polysaccharide-based chiral columns, such as Lux i-amylose-1, have demonstrated broad enantio-recognition properties for ephedrine analogues in normal phase chromatography. nih.gov The choice of mobile phase and organic modifiers significantly influences the quality of separation. nih.gov Reversed-phase liquid chromatography has also been employed, using a chiral complexing agent like (+)-di-n-butyltartrate (DBT) as a liquid stationary phase to achieve separation factors of 1.1 to 1.2 for ephedrine. oup.com

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful tool, often requiring derivatization of the ephedrine enantiomers to form diastereomers that can be separated on an achiral column. pace.edu The use of chiral columns, such as those containing β-cyclodextrin, has also been explored to directly separate the enantiomers, with modifications in temperature programming and acetylation improving resolution. pace.edu Supercritical fluid chromatography (SFC) has emerged as a rapid and sensitive method for the chiral separation of all four stereoisomers of ephedrine. nih.gov

Capillary electrophoresis (CE) offers another avenue for enantioseparation, utilizing chiral selectors like cyclodextrins in the background electrolyte. researchgate.net The interaction between the ephedrine enantiomers and the chiral selector leads to different electrophoretic mobilities, enabling their separation.

Table 1: Chromatographic Methods for Ephedrine Enantioseparation

| Chromatographic Technique | Chiral Selector/Stationary Phase | Key Findings |

| Normal Phase HPLC | Lux i-amylose-1 | Broad enantio-recognition for ephedrine analogues. nih.gov |

| Reversed-Phase HPLC | (+)-di-n-butyltartrate (DBT) | Achieved separation factors of 1.1 to 1.2 for ephedrine. oup.com |

| Gas Chromatography (GC) | β-cyclodextrin column | Temperature programming and acetylation improved resolution. pace.edu |

| Supercritical Fluid Chromatography (SFC) | Chiral column | Rapid separation of all four ephedrine stereoisomers. nih.gov |

| Capillary Electrophoresis (CE) | Cyclodextrins | Effective separation based on differential electrophoretic mobilities. researchgate.net |

Crystallization is a classical and industrially significant method for chiral resolution. The formation of diastereomeric salts of ephedrine with an optically active form of tartaric acid is a prime example. The differing solubilities of the resulting diastereomers in a particular solvent allow for their separation by fractional crystallization. google.comscribd.com For instance, when racemic ephedrine is reacted with d-tartaric acid in methanol, l-ephedrine d-bitartrate has been observed to crystallize out first due to its lower solubility compared to d-ephedrine d-bitartrate. google.com However, other reports have indicated conflicting results regarding which diastereomer is less soluble, highlighting the sensitivity of the process to specific conditions. google.com

The efficiency of this resolution is influenced by factors such as the solvent, temperature, and the presence of other substances. ucl.ac.uknih.gov Detailed studies have investigated the crystallization and phase transformations of diastereomeric salts, such as those formed between L-ephedrine and D-tartaric acid, to better understand and control the resolution process. researchgate.net The goal is to maximize the yield and enantiomeric purity of the desired ephedrine enantiomer. nih.govmdpi.com

Spectroscopic and Computational Analysis of this compound Stereoisomers

A variety of spectroscopic and computational methods are employed to characterize the stereoisomers of this compound and to understand the mechanisms of chiral recognition.

Infrared (IR) spectroscopy and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy are valuable for providing information on the structure and molecular conformation of the different crystalline forms of this compound salts. researchgate.net These techniques can help to distinguish between different stoichiometries (1:1 vs. 2:1) and hydration states. researchgate.net NMR spectroscopy, in particular 2D NMR techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used in solution to study the interactions between ephedrine enantiomers and chiral selectors like cyclodextrins, providing insights into the chiral recognition mechanism at a molecular level. researchgate.net

Electronic Circular Dichroism (ECD) is a spectroscopic technique that is highly sensitive to the stereochemistry of a molecule. nih.gov Enantiomers of a chiral molecule produce mirror-image ECD spectra, allowing for their differentiation and the determination of enantiomeric purity. nih.gov

Computational modeling plays an increasingly important role in understanding and predicting chiral discrimination. ucl.ac.uk Lattice energy calculations can be used to predict the relative thermodynamic stability of different diastereomeric salt crystals, which can help in selecting the most effective resolving agent and conditions for crystallization-based resolution. ucl.ac.ukacs.org Molecular modeling can also be used to simulate the interactions between ephedrine stereoisomers and chiral stationary phases or selectors, aiding in the development of more efficient chromatographic and electrophoretic separation methods. researchgate.net

Table 2: Spectroscopic and Computational Methods in this compound Research

| Technique | Application | Key Insights |

| Infrared (IR) Spectroscopy | Structural characterization of solid forms. | Provides information on molecular conformation and hydration states. researchgate.net |

| Solid-State NMR | Structural analysis of crystalline salts. | Differentiates between various salt stoichiometries and forms. researchgate.net |

| Solution NMR (e.g., ROESY) | Study of chiral recognition mechanisms. | Elucidates intermolecular interactions with chiral selectors. researchgate.net |

| Electronic Circular Dichroism (ECD) | Determination of absolute configuration and enantiopurity. | Distinguishes between enantiomers based on their chiroptical properties. nih.gov |

| Computational Modeling | Prediction of crystal stability and separation efficiency. | Aids in the rational design of chiral resolution processes. ucl.ac.ukacs.org |

Advanced Analytical Methodologies for Ephedrine Tartrate Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone for separating ephedrine (B3423809) from its related substances, degradation products, and diastereomers, such as pseudoephedrine. These techniques provide quantitative data on the purity and concentration of ephedrine tartrate in various matrices.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the predominant method for the routine analysis of this compound. Method development focuses on optimizing the separation of ephedrine from potential impurities, including its diastereomer, pseudoephedrine.

A typical RP-HPLC method involves a C18 stationary phase, which provides excellent hydrophobic interaction for retaining the ephedrine molecule. The mobile phase is usually a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter; it is typically maintained between 3 and 7 to ensure the ephedrine molecule (pKa ≈ 9.6) is in its protonated, cationic form, leading to sharp, symmetrical peaks. A UV detector set at a wavelength between 205 nm and 215 nm is commonly used for detection, corresponding to the absorbance of the phenyl group.

Validation of an HPLC method for this compound is performed according to international guidelines, ensuring the method is reliable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Table 1: Example HPLC Method Parameters and Validation Results for this compound Quantification Click on the headers to sort the table.

| Parameter | Condition / Specification | Typical Result |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | - |

| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer (pH 3.5) (20:80, v/v) | - |

| Flow Rate | 1.0 mL/min | - |

| Detection | UV at 210 nm | - |

| Injection Volume | 20 µL | - |

| Retention Time | Ephedrine | ~6.5 min |

| Linearity | Concentration range of 10-150 µg/mL | R² > 0.999 |

| Accuracy | Spike-recovery at 3 concentration levels | 98.5% - 101.2% Recovery |

| Precision (Repeatability) | Relative Standard Deviation (RSD) for 6 replicate injections | < 1.0% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.5 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | ~1.5 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and specificity for the identification and quantification of ephedrine. Due to the polar nature of the ephedrine molecule, containing hydroxyl (-OH) and secondary amine (-NH) groups, derivatization is a standard prerequisite to improve its volatility and thermal stability, preventing peak tailing and improving chromatographic resolution.

Common derivatizing agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which convert the active hydrogen atoms into trimethylsilyl (B98337) (TMS) ethers and amines. The analysis is performed on a non-polar capillary column, such as one coated with 5% phenyl polysiloxane.

The mass spectrometer, typically operating in Electron Ionization (EI) mode, provides a unique fragmentation pattern for the derivatized ephedrine. The base peak in the mass spectrum of TMS-derivatized ephedrine is typically found at a mass-to-charge ratio (m/z) of 72 or 73, resulting from the cleavage of the side chain. The molecular ion peak is often weak or absent, but other characteristic fragments allow for unambiguous identification.

Table 2: Characteristic Mass Fragments for TMS-Derivatized Ephedrine in GC-MS (EI Mode) Click on the headers to sort the table.

| m/z Value | Proposed Fragment Ion | Relative Abundance |

|---|---|---|

| 73 | [CH(CH₃)N(CH₃)TMS]⁺ | High (Often Base Peak) |

| 179 | [C₆H₅CH(OTMS)]⁺ | Moderate |

| 236 | [M - CH₃]⁺ | Low |

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly powerful for the analysis of chiral compounds and charged species like ephedrine. In its simplest form, Capillary Zone Electrophoresis (CZE), ephedrine cations migrate toward the cathode at a rate dependent on their charge-to-size ratio.

The primary advantage of CE is its ability to perform chiral separations to quantify ephedrine enantiomers and distinguish them from their diastereomers (pseudoephedrine and its enantiomer). This is achieved by adding a chiral selector to the background electrolyte (BGE). Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly effective chiral selectors. They form transient, diastereomeric inclusion complexes with the ephedrine enantiomers, which have different mobilities, thus enabling their separation.

Method parameters such as BGE composition and pH, concentration of the chiral selector, applied voltage, and capillary temperature are optimized to achieve baseline separation of all four stereoisomers (1R,2S-ephedrine; 1S,2R-ephedrine; 1R,2R-pseudoephedrine; 1S,2S-pseudoephedrine).

Spectroscopic Characterization of this compound

Spectroscopic techniques provide fundamental information about the molecular structure of this compound. They are used to confirm the identity of the compound and elucidate its three-dimensional structure and bonding characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the ephedrine and tartrate moieties.

In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons of the phenyl ring, the methine protons (CH-OH and CH-NH), the N-methyl protons, and the C-methyl protons are observed. The tartrate counter-ion shows a characteristic singlet for its two equivalent methine protons. The coupling constants (J-values) between adjacent protons, such as the vicinal coupling between the C1-H and C2-H protons, are critical for confirming the erythro relative stereochemistry of ephedrine (J ≈ 3-5 Hz), which distinguishes it from the threo configuration of pseudoephedrine (J ≈ 9-10 Hz).

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each unique carbon atom in both the ephedrine cation and the tartrate anion, including the carbonyl carbon of the tartrate.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in D₂O Click on the headers to sort the table.

| Moiety | Atom | ¹H NMR (δ, ppm, Multiplicity) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Ephedrine | Aromatic (C₆H₅) | 7.35-7.50 (m, 5H) | 127.1, 129.5, 130.2, 135.8 |

| Ephedrine | C1-H (CH-OH) | 5.18 (d, 1H) | 72.4 |

| Ephedrine | C2-H (CH-NH) | 3.55 (m, 1H) | 61.3 |

| Ephedrine | N-CH₃ | 2.78 (s, 3H) | 31.5 |

| Ephedrine | C-CH₃ | 1.05 (d, 3H) | 10.9 |

| Tartrate | CH-OH | 4.45 (s, 2H) | 74.8 |

Note: Chemical shifts are approximate and can vary with solvent and concentration.

The Fourier-Transform Infrared (FTIR) spectrum of this compound is dominated by strong, broad absorption bands in the 3500-2800 cm⁻¹ region, which arise from the O-H (hydroxyl) and N-H⁺ (protonated amine) stretching vibrations, extensively broadened due to strong hydrogen bonding within the crystal lattice. The C=O stretching vibration from the carboxylate groups of the tartrate anion appears as a very strong band around 1730-1740 cm⁻¹ for the carboxylic acid form or around 1600 cm⁻¹ if it is deprotonated. Other key bands include aromatic C-H stretches (~3030 cm⁻¹), aliphatic C-H stretches (~2970 cm⁻¹), and a complex fingerprint region (below 1500 cm⁻¹) containing C-O, C-N, and C-C stretching and bending vibrations.

Raman spectroscopy is particularly sensitive to non-polar bonds. The Raman spectrum of this compound shows a very strong signal around 1003 cm⁻¹ corresponding to the symmetric ring-breathing mode of the monosubstituted benzene (B151609) ring. Aromatic C-H stretching vibrations are also clearly visible above 3000 cm⁻¹.

Table 4: Key Vibrational Frequencies for Solid-State this compound Click on the headers to sort the table.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H / N-H⁺ Stretch | 3500-2800 (broad) | 3500-2800 | Strong (IR), Weak (Raman) |

| Aromatic C-H Stretch | ~3060, 3030 | ~3065 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | ~2970 | ~2975, 2940 | Medium-Strong |

| C=O Stretch (Tartrate) | ~1735 | ~1735 | Very Strong (IR), Weak (Raman) |

| Aromatic C=C Stretch | ~1605, 1495, 1455 | ~1605 | Medium |

| Aromatic Ring Breathing | - | ~1003 | Very Strong (Raman) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. neu.edu.tr For ephedrine, MS, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), provides high sensitivity and specificity.

In the analysis of ephedrine, the molecule is first ionized. Common ionization techniques include electrospray ionization (ESI) and chemical ionization (CI). mdpi.comcustoms.go.jp ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺. For ephedrine, this corresponds to an m/z of 166.1227. mdpi.com CI also tends to produce a significant quasi-molecular ion (MH⁺), which is often the base peak. customs.go.jp

Once ionized, the molecules can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for identification. In tandem mass spectrometry (MS/MS), a specific ion (e.g., the protonated molecule) is selected and further fragmented to provide more detailed structural information. mdpi.com

A common fragmentation pathway for ephedrine involves the loss of a water molecule (H₂O) and the methylamino or dimethylamino group. mdpi.com Electron impact (EI) ionization, a harder ionization technique, often results in more extensive fragmentation. The base peak in the EI mass spectrum of ephedrine typically corresponds to the fragment containing the nitrogen and its substituents, with an m/z of 58. idaho.gov Molecular ions in EI-MS are often weak or absent. idaho.gov

Table 1: Key Mass Spectrometry Data for Ephedrine

| Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Reference |

|---|---|---|---|

| Positive ESI | 166.1227 [M+H]⁺ | Not specified | mdpi.com |

| CI | 166 [MH]⁺ | Fragment from loss of H₂O | customs.go.jp |

| EI | Not specified (often weak or absent) | 58 (base peak) | idaho.gov |

| MRM | 166 | 77, 115, 117, 133, 148 | semanticscholar.org |

Matrix-assisted laser desorption/ionization-mass spectrometry imaging (MALDI-MSI) has also been utilized to visualize the distribution of ephedrine in biological tissues, such as the lungs. nih.gov

Electrochemical Methods for this compound Detection and Characterization

Electrochemical methods offer a sensitive and often rapid approach for the detection and quantification of electroactive compounds like this compound. These techniques are based on measuring the electrical signals (such as current or potential) that are generated during an electrochemical reaction involving the analyte.

Several voltammetric techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), have been employed for the analysis of ephedrine. researchgate.net These methods often utilize modified electrodes to enhance sensitivity and selectivity. For instance, a poly(Nile Blue A) modified glassy carbon electrode has been used to study the redox behavior of ephedrine. researchgate.net In such a system, the electron transfer reaction of ephedrine was found to be diffusion-controlled. researchgate.net

Ion-selective electrodes (ISEs) represent another electrochemical approach for ephedrine determination. An ISE based on a thia polymeric crown ether as a membrane carrier within a polyvinyl chloride (PVC) matrix has been developed. ut.ac.ir This sensor demonstrated a Nernstian response to ephedrine with a slope of 33±2 mV per decade of concentration change. ut.ac.ir

Molecularly imprinted polymers (MIPs) can also be integrated into electrochemical sensors to create highly selective recognition sites for ephedrine. researchgate.netnih.gov A voltammetric sensor has been developed by immobilizing ephedrine-imprinted polymer particles within an electrosynthesized polypyrrole film on a glassy carbon electrode. researchgate.netnih.gov This sensor showed a distinct ephedrine peak at approximately 0.9 V. researchgate.netnih.gov

Table 2: Performance of Various Electrochemical Sensors for Ephedrine Detection

| Electrochemical Method | Electrode/Sensor | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Differential Pulse Voltammetry | Poly(Nile Blue A) modified glassy carbon electrode | 0.6 to 100 μM | 2.91 x 10⁻³ µM | researchgate.net |

| Ion-Selective Electrode | Thia polymeric crown ether-based ISE | 1x10⁻⁵ to 1x10⁻¹ M | 1x10⁻⁶ M | ut.ac.ir |

| Capillary Electrophoresis with Amperometric Detection | Carbon disc electrode | 0.1-100 ng/mL | 39.3 pg/mL | nih.gov |

Method Validation and Research Quality Assurance in this compound Analysis

Method validation is a critical process in analytical chemistry that confirms an analytical procedure is suitable for its intended purpose. mdpi.com For this compound analysis, validation is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH). mdpi.commdpi.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. semanticscholar.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. mdpi.comnih.gov Linearity is often expressed by the correlation coefficient (r²). semanticscholar.orgnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. mdpi.comnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). mdpi.comnih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govresearchgate.net

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. mdpi.com

Various analytical methods for ephedrine have been validated, demonstrating their suitability for quality control and research. For example, an HPLC method for ephedrine hydrochloride in a nasal ointment was validated for linearity in the range of 50–150 μg/mL, with recoveries between 98–102% and precision less than 2%. mdpi.com Another study using LC-MS/MS for ephedrine in urine showed linearity over a concentration range of 4-40 ng/mL with a correlation coefficient (r²) of 0.99. semanticscholar.org

Table 3: Summary of Method Validation Parameters from Various Studies on Ephedrine Analysis

| Analytical Method | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Precision (RSD%) | Accuracy/Recovery (%) | Reference |

|---|---|---|---|---|---|---|---|

| RP-IP-HPLC | 50–150 μg/mL | Not specified | Not specified | Not specified | < 2% | 98–102% | mdpi.com |

| LC-MS/MS | 4-40 ng/mL | 0.99 | 2 ng/mL | 4 ng/mL | 1.61-3.12% (inter-day) | 85% | semanticscholar.org |

| HPLC | Not specified | > 0.999 | 5.35-5.76 µg/mL | 20 µg/mL | Not specified | 93.87-110.99% | nih.gov |

| HPTLC-Densitometry | 0.062–0.146 μg/band | Not specified | 0.0020 μg/band | 0.0067 μg/band | Not specified | Not specified | researchgate.net |

| GC-MS | 5-20 µg/mL | ≥ 0.990 | 20 ng/mL | 60 ng/mL | 2.77% (intermediate) | Not specified | scielo.br |

Compound Names Mentioned in this Article

this compound

Ephedrine

Ephedrine hydrochloride

Methylephedrine

Pseudoephedrine

Norpseudoephedrine

Bromhexine Hydrochloride

Methanol

Sodium Lauryl Sulfate (B86663)

Triethylamine

Acetonitrile

Ammonium acetate (B1210297)

Glacial acetic acid

Ammonium trifluoroacetate (B77799)

Ninhydrin

Dichloromethane

n-Butyl acetate

Acetone

n-Butanol

Ammonia

Guaifenesin

Phosphoric acid

Carbamazepine

Polyvinyl chloride

Dimethyl phthalate (B1215562)

Nile blue A

Polypyrrole

Ascorbic acid

Uric acid

Urea

Glucose

Sorbitol

Glycine

Tolterodine (B1663597) tartrate

Metoprolol tartrate

Eudragit RL-100

Polyvinyl pyrrolidone K-30

PEG-400

Dimethyl sulfoxide (B87167)

Isopropyl alcohol

D-amygdalic acid

L-amygdalic acid

D-camphorsulfonic acid

L-tartrate

D-dimethylbenzene acyl group tartrate

L-dimethylbenzene acyl group tartrate

(2R, 3R)-dibenzoyl tartaric acid

Cathine

Cathinone

Methcathinone

Amphetamine-d5

Heptafluorobutyric anhydride (B1165640)

N-methyl-N-(trimethylsilyl)trifluoroacetamide

N-methyl-bis-trifluoracetamide

Trifluoroacetic acid

Mechanistic Investigations of Ephedrine Tartrate at Molecular and Cellular Levels in Vitro/in Silico

Enzymatic Biotransformation Pathways in Cell-Free Systems

The metabolism of ephedrine (B3423809) has been investigated in cell-free systems, such as liver microsomes, to identify the specific enzymatic pathways responsible for its biotransformation.

In mammals, the enzymatic biotransformation of ephedrine involves pathways catalyzed by cytochrome P450 (CYP) monooxygenases. nih.gov Key reactions include the hydroxylation of the aromatic ring to produce p-hydroxylated derivatives and N-demethylation of the methylamino group to yield norephedrine (B3415761). nih.gov

Studies using rat liver microsomes have explored the effect of ephedrine on the activity of various CYP enzymes. cabidigitallibrary.org In these in vitro systems, ephedrine was found to induce the activity of CYP2C and CYP1A1/2 to some extent. cabidigitallibrary.org For example, at concentrations up to 400 µmol/L, ephedrine increased the relative metabolic clearance rate of phenacetin (B1679774) (a CYP1A2 substrate) and diclofenac (B195802) (a CYP2C6 substrate) by up to 2.3-fold and 1.6-fold, respectively. cabidigitallibrary.org However, other sources state that ephedrine is not generally listed as a significant inducer or inhibitor of CYP enzymes in humans. drugsporphyria.net

Table 2: Summary of Ephedrine's Interaction with CYP450 Enzymes (In Vitro - Rat Liver Microsomes)

| CYP450 Enzyme | Observed Effect of Ephedrine | Probe Substrate |

|---|---|---|

| CYP1A1/2 | Induction cabidigitallibrary.org | Phenacetin cabidigitallibrary.org |

| CYP2C | Induction cabidigitallibrary.org | Diclofenac cabidigitallibrary.org |

| CYP2E1 | Inhibitory action by pseudoephedrine, not ephedrine cabidigitallibrary.org | Chlorzoxazone cabidigitallibrary.org |

| CYP3A | No significant effect observed cabidigitallibrary.org | Testosterone cabidigitallibrary.org |

Beyond the CYP450 system, other enzymatic pathways for ephedrine metabolism have been identified, particularly in microorganisms. In the soil bacterium Arthrobacter globiformis, the initial step in ephedrine degradation is amine oxidation to an imine metabolite, a pathway different from that in mammals. nih.gov

Research on Arthrobacter sp. strain TS-15, which can metabolize ephedrine isomers, has revealed the involvement of novel ephedrine and pseudoephedrine dehydrogenases. nih.gov The conversion of ephedrine in cell extracts of this bacterium was shown to be an oxidation reaction requiring NAD+ as an oxidant, demonstrating a clear non-P450 enzymatic transformation pathway. nih.gov

Cellular Signaling Pathways Modulated by Ephedrine Tartrate (in vitro cell lines)

The interaction of ephedrine with cell surface receptors initiates intracellular signaling cascades. In vitro studies using cell lines have provided insight into how ephedrine modulates these pathways. As established through ligand-receptor binding studies, ephedrine alkaloids act as antagonists at human α1- and α2-adrenergic receptors. nih.govresearchgate.net

This antagonistic action directly modulates cellular signaling. By binding to these receptors without activating them, ephedrine blocks the signal transduction that would normally be initiated by endogenous agonists like norepinephrine (B1679862). nih.govresearchgate.net For example, in cell-based reporter gene assays, ephedrine was shown to antagonize the effects of the α1-agonist phenylephrine (B352888) and the α2-agonist medetomidine. nih.govresearchgate.net This blockade of presynaptic α2A- and α2C-adrenergic receptors may be a key component of its pharmacological action. nih.govresearchgate.net Therefore, in vitro, ephedrine modulates adrenergic signaling pathways by competitively inhibiting receptor activation, thereby preventing the downstream cellular responses typically associated with these receptors.

Monoamine Transporter Interactions (in vitro)

In vitro studies have characterized ephedrine and its related stereoisomers as compounds that interact with biogenic amine transporters, primarily acting as substrates rather than reuptake inhibitors. nih.govscispace.com The most potent activity observed for ephedrine-like compounds is as substrates for the norepinephrine transporter (NET), followed by substrate activity at the dopamine (B1211576) transporter (DAT). nih.govmdma.ch Their interaction with the serotonin (B10506) transporter (SERT) is generally negligible. mdma.ch

Research characterizing the stereoisomers of ephedrine found that their most significant effect is inducing norepinephrine release through a carrier-mediated exchange mechanism, with potent substrate activity at NET. nih.govmdma.ch For instance, (-)-ephedrine was found to be more potent at releasing norepinephrine than dopamine. mdma.ch The EC50 value for (-)-ephedrine as a substrate at NET has been reported to be approximately 50 nM. nih.govmdma.ch

Regarding the dopamine transporter, ephedrine demonstrates a lower affinity compared to its action on NET. nih.gov In one study using [3H]MPP+ to measure release from dopamine nerve terminals, the EC50 value of (-)-ephedrine was determined to be 236 nM. mdma.ch In contrast to its action as a releasing agent at NET and DAT, most ephedrine-like compounds, with the exception of (-)-pseudoephedrine, are generally considered to be devoid of significant reuptake inhibitor properties. nih.gov Studies have shown that ephedrine-related agents are inactive at the serotonin transporter. mdma.ch

In addition to plasma membrane transporters, ephedrine also affects the vesicular monoamine transporter-2 (VMAT2). nih.gov Studies have demonstrated that ephedrine decreases VMAT2 function, an effect that resembles other catecholamine-releasing agents like methamphetamine. nih.gov This inhibition of VMAT2 is transient and reversible. nih.gov The mechanism is thought to be similar to other sympathomimetic amines, potentially involving the disruption of the weak base proton-gradient. nih.gov

Table 1: In Vitro Activity of Ephedrine Stereoisomers at Monoamine Transporters

| Compound | Transporter | Activity Type | EC50 (nM) | Reference |

|---|---|---|---|---|

| (-)-Ephedrine | Norepinephrine Transporter (NET) | Substrate (Release) | ~50 | nih.govmdma.ch |

| (-)-Ephedrine | Dopamine Transporter (DAT) | Substrate (Release) | 236 | mdma.ch |

| Ephedrine-like agents | Serotonin Transporter (SERT) | Inactive | N/A | mdma.ch |

Other Intracellular Signaling Cascade Research (e.g., cAMP, ion channels, where applicable in vitro)

Investigations into the intracellular signaling effects of ephedrine have revealed interactions with specific pathways, including those involving cyclic AMP (cAMP) and ion channels.

In rat pheochromocytoma PC12 cells, ephedrine has been shown to induce the expression of Thioredoxin-1 (Trx-1). nih.gov This induction occurs via a β-adrenergic receptor/cyclic AMP/PKA/DARPP-32 signaling pathway. nih.govresearchgate.net The effect was inhibited by the β-adrenergic receptor inhibitor propranolol, but not by the α-adrenergic receptor inhibitor phenoxybenzamine, indicating a β-receptor-mediated mechanism that elevates intracellular cAMP. nih.gov This cascade also leads to the phosphorylation of the cyclic AMP response element-binding protein (CREB). nih.gov However, other research using normal human lymphocytes found that ephedrine (at concentrations of 10⁻⁶ to 10⁻³ M) did not increase cAMP levels, suggesting that in this cell type, it does not act as a direct β-adrenergic agonist. nih.gov

Ephedrine also directly modulates the activity of specific ion channels. In vitro studies have demonstrated that ephedrine markedly activates the slowly activated potassium channels (IKs) composed of KCNQ1 and KCNE1 subunits. nih.gov This activation occurs with an EC50 of 50 nM and results in a leftward shift of the channel's G-V curves. nih.gov In silico and in vitro analyses identified potential binding sites for ephedrine on the KCNQ1 channel protein, specifically at amino acids F296 and Y299 in the S5-S6 P-loop. nih.gov

Table 2: In Vitro Activity of Ephedrine on Other Intracellular Signaling Cascades

| Target/Pathway | Cell Type | Effect | EC50 (nM) | Reference |

|---|---|---|---|---|

| β-adrenergic receptor/cAMP/PKA pathway | Rat Pheochromocytoma PC12 cells | Induces Trx-1 expression | Not Reported | nih.gov |

| Cyclic AMP (cAMP) levels | Human Lymphocytes | No increase | N/A | nih.gov |

| IKs (KCNQ1/KCNE1) Potassium Channel | In vitro expression system | Activation | 50 | nih.gov |

Crystallography, Polymorphism, and Solid State Chemistry of Ephedrine Tartrate

X-ray Diffraction Studies of Ephedrine (B3423809) Tartrate Crystal Structures

X-ray diffraction (XRD) is a primary technique for elucidating the three-dimensional arrangement of atoms within a crystal. Both single-crystal and powder XRD methods have been instrumental in characterizing the crystal structures of ephedrine tartrate.

Single-Crystal X-ray Diffraction Analysis

A study of seventeen different salts of (1R, 2S)-(-)-ephedrine reported the crystal structure of (1R,2S)-(−)-Ephedrine L-(+)-tartrate monohydrate. iucr.org The data was collected at 150 K using a Nonius Kappa CCD diffractometer with graphite-monochromated Mo Kα radiation. iucr.org The structure was solved using either SIR92 or SHELXS97. iucr.org This hydrated tartrate salt exhibits a bilayer structure where hydrogen-bonded interactions form the core, and these bilayers are further linked by hydrogen bonding into sheets. iucr.org Aromatic face-to-edge ring interactions connect these sheets. iucr.org

Another investigation successfully crystallized the monohydrate of L-ephedrine L-tartrate in the chiral space group P21. core.ac.uk This was a novel finding, as a trihydrate form had been previously reported. core.ac.uk The single-crystal X-ray diffraction patterns for this study were measured on a Rigaku-Oxford Diffraction XtaLAB Synergy-S dual source diffractometer. core.ac.uk

The crystal structures of various ephedrine salts, including tartrates, reveal that the ephedrine moiety can adopt either an extended or a folded conformation. iucr.orgresearchgate.net The packing is often characterized by polar regions with hydrogen-bonded charged moieties and nonpolar sections composed of phenyl rings and alkyl chains. iucr.org

Table 1: Crystallographic Data for (1R,2S)-(−)-Ephedrine L-(+)-tartrate monohydrate

| Parameter | Value |

|---|---|

| Formula | C10H16NO·C4H5O6 |

| Molecular Weight | 333.33 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 6.6220(2) |

| b (Å) | 18.3791(8) |

| c (Å) | 7.0594(2) |

| Temperature (K) | 150 |

Data sourced from Collier et al. (2006). iucr.orgresearchgate.net

Powder X-ray Diffraction (PXRD) for Polymorph Identification

Powder X-ray diffraction (PXRD) is a powerful and widely used technique for identifying different crystalline phases, or polymorphs, based on their unique diffraction patterns. researchgate.netcreative-biostructure.com It is considered a primary, "golden standard" for crystal form identification. icdd.com

The PXRD measurements were conducted at ambient temperature (295 K) using a multi-analyzing crystal detector. rsc.org To minimize radiation damage, data was collected from multiple positions along the capillary sample holder and summed into a single pattern. rsc.org The diffraction peaks were indexed, and the space group was determined to be P21. researchgate.netrsc.orgrsc.org

PXRD is crucial for detecting polymorphism, as small changes in the diffraction pattern, such as new peaks, shoulders, or shifts in peak positions, can indicate the presence of a new polymorphic form. researchgate.net However, factors like preferred orientation, particle size, and morphology can introduce artifacts into the PXRD pattern, which must be carefully considered to avoid misinterpretation. researchgate.net

Table 2: Crystallographic Data for 1:1 L-ephedrine D-tartrate from PXRD

| Parameter | Value |

|---|---|

| Formula | C10H16NO+·C4H5O6− |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 18.82810(3) |

| b (Å) | 7.19429(2) |

| c (Å) | 5.73035(1) |

| β (°) | 95.9613(1) |

| Volume (ų) | 772.006(3) |

| Z | 2 |

Data sourced from Wu et al. (2013). researchgate.netrsc.org

Polymorphic Forms of this compound and Their Characterization

Polymorphism is the ability of a solid material to exist in more than one crystal structure. rigaku.commdpi.com Different polymorphs of a substance can have distinct physicochemical properties. The identification and characterization of these forms are critical in pharmaceutical development. researchgate.netrigaku.com

Research has identified different hydrated forms of this compound, which can be considered a form of pseudopolymorphism. For instance, both a monohydrate and a trihydrate of (1R,2S)-(−)-ephedrine L-(+)-tartrate have been reported. iucr.orgcore.ac.uk The trihydrate was described in a 2006 study, while the monohydrate was more recently crystallized and characterized. iucr.orgcore.ac.uk

The characterization of these different forms relies heavily on techniques like PXRD, which can distinguish between them based on their unique diffraction patterns. researchgate.netrigaku.com Thermal analysis methods, such as Differential Scanning Calorimetry (DSC), are also fundamental in identifying and distinguishing polymorphic forms by their different melting points and phase transition temperatures. rigaku.com

In a broader context of ephedrine salts, polymorphism has been observed. For example, two polymorphs of ephedrine hydrochloride have been identified, with the ephedrine cation adopting a folded conformation in polymorph I and an extended conformation in polymorph II. core.ac.uk This highlights the conformational flexibility of the ephedrine molecule, which can contribute to the formation of different crystal packing arrangements and, consequently, polymorphism.

Co-crystallization and Salt Cocrystal Research Involving this compound

Co-crystallization is a technique used in crystal engineering to modify the physicochemical properties of a solid by combining it with another neutral compound (a coformer) in the same crystal lattice. mdpi.com This approach can be used to enhance properties like stability. mdpi.com Salts and cocrystals are part of a spectrum where the key distinction is the degree of proton transfer between an acidic and a basic component. researchgate.net

The study of diastereomeric salts, such as those formed between ephedrine and tartaric acid, is a key area of this research. researchgate.net The formation of 1:1 and 2:1 stoichiometric salts between L-ephedrine and L/D-tartaric acid has been reported. researchgate.net A screening of crystallization conditions for these salts in water led to the identification of eight different salt forms, which were characterized by various analytical techniques including PXRD and solid-state NMR. researchgate.net

The crystal structure of 1:1 L-ephedrine D-tartrate, determined from PXRD data, is a prime example of research into these multi-component systems. researchgate.netrsc.org In this salt, there is a complete proton transfer from the tartaric acid to the ephedrine molecule, forming an ion pair. rsc.org The accurate location of hydrogen atoms is particularly important in these structures as it significantly affects the crystal packing and hydrogen bonding motifs. rsc.org

The study of multiple salts of a single active ingredient like ephedrine provides valuable insight into how different counterions influence crystal packing. iucr.org Research on 17 different salts of (1R, 2S)-(-)-ephedrine, including the tartrate salt, revealed that the crystal structures are largely dominated by the amphiphilic nature of the ephedrine molecule, often resulting in bilayer structures. iucr.orgiucr.org However, the specific counterion can sometimes disrupt this general packing behavior. iucr.orgiucr.org

Amorphous State Characterization of this compound

The amorphous state is a non-crystalline solid form that lacks the long-range order of a crystal. While X-ray diffraction techniques like PXRD are primarily used to characterize crystalline materials, they can also be used to identify and quantify amorphous content. mdpi.com The presence of a broad, diffuse halo in a PXRD pattern instead of sharp Bragg peaks is indicative of an amorphous solid.

Currently, there is no specific research in the provided search results that focuses on the amorphous state characterization of this compound. The existing literature is predominantly centered on its crystalline forms, including single crystals, polymorphs, and co-crystals. The detailed studies on its crystal structure determination using both single-crystal and powder X-ray diffraction suggest a strong tendency for this compound to crystallize under various conditions. iucr.orgcore.ac.ukresearchgate.net The focus of the research has been on understanding and controlling this crystallization behavior rather than on preparing or characterizing an amorphous form.

Degradation Pathways and Chemical Stability Research of Ephedrine Tartrate

Forced Degradation Studies (Hydrolysis, Oxidation, Photolysis)

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to predict its degradation profile. researchgate.net These studies are crucial for elucidating degradation pathways and developing stability-indicating analytical methods. researchgate.net The typical stress conditions include hydrolysis across a range of pH values, oxidation, and photolysis. researchgate.net

While specific forced degradation studies on ephedrine (B3423809) tartrate are not extensively detailed in the public domain, inferences can be drawn from studies on ephedrine and its other salts, such as the hydrochloride and sulfate (B86663), as well as the known stability of tartaric acid.

Hydrolysis: The stability of ephedrine is influenced by pH. A study on the aqueous chlorination of ephedrine showed that its degradation rate decreased as the pH increased from 2.0 to 10.0. nih.gov This suggests that ephedrine is more susceptible to degradation under acidic conditions. Tartaric acid itself is a weak organic acid and can be susceptible to microbial degradation, but it is generally stable against hydrolysis under typical pharmaceutical storage conditions. ciencia-e-vinho.com However, prolonged heating of related compounds in solution has been noted to promote hydrolysis. google.com For ephedrine tartrate, the tartrate salt form is expected to influence the local pH and thus the hydrolysis pathway compared to the free base.

Oxidation: Oxidative degradation is a common pathway for many pharmaceuticals. For ephedrine, the free base form has been shown to degrade rapidly when exposed to hydrogen peroxide vapor, whereas ephedrine hydrochloride showed no degradation under the same conditions. researchgate.net This suggests that the salt form of ephedrine offers protection against oxidation. The tartrate ion can be oxidized by strong oxidizing agents like hydrogen peroxide, often in the presence of a catalyst, to form carbon dioxide and water. purdue.edu A study on tolterodine (B1663597) tartrate showed slight degradation under 6% hydrogen peroxide at 50°C for 2 hours. nih.gov

Photolysis: Photostability studies are essential to determine if a substance is light-sensitive. Ephedrine itself is known to decompose gradually in the presence of light. researchgate.net In a study on tolterodine tartrate, the compound was found to be stable when exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light. nih.gov Another study involving the photolysis of a ketone in the presence of ephedrine within a zeolite structure indicates that ephedrine can be involved in photochemical processes. researchgate.net

The following table summarizes typical conditions used in forced degradation studies, which would be applicable to this compound.

| Stress Condition | Typical Reagents and Conditions | Potential for this compound Degradation |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heat (e.g., 80°C) | High, based on ephedrine's susceptibility in acidic pH. nih.gov |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heat (e.g., 80°C) | Moderate, potential for degradation of the ephedrine moiety. nih.gov |

| Oxidation | 3-30% H₂O₂, room temperature or heat | High for the tartrate moiety, moderate for ephedrine (salt form is more stable). researchgate.netpurdue.edu |

| Photolysis | UV and visible light exposure (e.g., ICH Q1B) | High, as ephedrine is known to be light-sensitive. researchgate.net |

| Thermal | Dry heat (e.g., 105°C) | Moderate, depending on the solid-state properties of the salt. nih.gov |

Identification and Characterization of Degradation Products via Advanced Analytical Techniques

The identification of degradation products is a key objective of forced degradation studies. iucr.org This typically involves the use of advanced analytical techniques to separate and elucidate the structures of the degradants.

For ephedrine, degradation can occur at several sites. Computational studies have identified the C-H bond adjacent to the hydroxyl group as a potential site for degradation through autoxidation. ajchem-b.com The dehydration of the ephedrine molecule has also been proposed as an initial degradation step. ajchem-b.com In a study on the chlorination of ephedrine, the proposed degradation pathways included dehydration, hydroxylation, deamination, and demethylation. nih.gov Oxidation of ephedrine can lead to the formation of methcathinone. researchgate.net

The degradation of the tartrate portion would likely lead to smaller organic molecules. For instance, the oxidation of tartrate ions can yield carbon dioxide and water. purdue.edu

Advanced analytical techniques are indispensable for this work. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for separating degradation products from the parent compound. nih.govscience.gov Coupling these separation techniques with mass spectrometry (LC-MS/MS) allows for the identification of the molecular weights and fragmentation patterns of the degradants, which is crucial for structure elucidation. researchgate.net Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy can also be used for the definitive structural characterization of isolated degradation products. researchgate.net

A summary of analytical techniques used for the analysis of ephedrine and related degradation studies is presented below.

| Analytical Technique | Application |

| HPLC/UPLC with UV/PDA Detection | Separation and quantification of the parent drug and degradation products. nih.govscience.gov |

| LC-MS/MS | Identification of degradation products by providing molecular weight and structural information. researchgate.netnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile degradation products or after derivatization. researchgate.net |

| Solid-State NMR and FT-IR | Characterization of the solid form and identification of changes in the crystal structure. researchgate.net |

| Differential Scanning Calorimetry (DSC) | To study the thermal properties and phase transformations of the solid drug substance. researchgate.net |

Kinetics of Chemical Degradation of this compound

The study of chemical kinetics provides quantitative information about the rate at which a drug degrades. This is essential for predicting the shelf-life of a drug product. The degradation of a drug can follow zero-order, first-order, or second-order kinetics.

The rate of degradation is typically expressed by a rate constant (k), which can be determined by monitoring the concentration of the drug over time under specific conditions (e.g., temperature, pH). The Arrhenius equation is then often used to describe the effect of temperature on the reaction rate.

Influence of Environmental Factors on this compound Chemical Stability (from a chemical kinetics perspective)

The chemical stability of this compound is significantly influenced by environmental factors such as temperature and pH.

Temperature: Temperature generally has a profound effect on chemical reaction rates. Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating the rate of degradation. researchgate.net A stability study of ephedrine sulfate in solution showed it was stable for up to 60 days at both ambient temperature and at 4°C, indicating that for short-term storage, the degradation rate is slow at these temperatures. nih.gov However, forced degradation studies are often conducted at elevated temperatures (e.g., 50-80°C) to accelerate degradation and allow for kinetic analysis within a reasonable timeframe. nih.gov

pH: The pH of a solution can dramatically affect the stability of a drug that has ionizable functional groups, such as the amine group in ephedrine. The rate of hydrolysis is often pH-dependent. As mentioned, the degradation rate of ephedrine was found to decrease with increasing pH from 2.0 to 10.0. nih.gov This indicates that the protonated form of the ephedrine molecule is less stable under certain conditions. The tartrate salt will create a specific pH when dissolved in water, which will in turn govern the stability of the ephedrine moiety. The stability of the tartrate counter-ion itself can also be pH-dependent, particularly in the context of microbial growth or in the presence of certain catalysts. ciencia-e-vinho.com

The table below outlines the expected influence of these factors on the stability of this compound from a kinetic perspective.

| Environmental Factor | Influence on Degradation Rate | Kinetic Implication |

| Increasing Temperature | Increases degradation rate | The rate constant (k) increases according to the Arrhenius equation. |

| pH | Highly influential; lower pH appears to increase the degradation rate of ephedrine. nih.gov | The rate law may include a term for the concentration of H⁺ or OH⁻ ions. |

| Light | Can induce photochemical degradation. researchgate.net | The rate of photolysis depends on the intensity and wavelength of the light. |

| Oxygen/Oxidizing Agents | Can lead to oxidative degradation. researchgate.net | The reaction rate can depend on the concentration of the oxidizing species. |

Future Research Directions and Unexplored Avenues for Ephedrine Tartrate

Development of Novel Analytical Probes Utilizing Ephedrine (B3423809) Tartrate

The inherent chirality of both ephedrine and tartaric acid makes ephedrine tartrate a valuable candidate for the development of new analytical probes, particularly in the field of enantioselective analysis. Future research is poised to leverage the specific interactions of its stereoisomers.

One promising avenue is the use of this compound and its derivatives as chiral selectors in separation sciences. In capillary electrophoresis (CE), chiral selectors are used to separate enantiomers by forming temporary diastereomeric complexes that have different mobilities. acs.org Tartaric acid and its derivatives are known to be effective chiral selectors, sometimes in combination with boric acid, for resolving enantiomers. acs.orgacs.org Research could focus on synthesizing novel chiral selectors based on the this compound structure for use in CE and high-performance liquid chromatography (HPLC). up.ptmdpi.com For instance, an ephedrine-based ionic liquid has already been shown to serve as both a chiral selector and background electrolyte in nonaqueous CE. up.pt

Furthermore, the principles of molecular imprinting offer a pathway to create highly selective sensors. Molecularly imprinted polymers (MIPs) are synthetic materials with binding sites that are complementary to a template molecule. researchgate.net Future work could involve using specific isomers of this compound as templates to create MIPs. These MIP-based sensors, potentially integrated into electrochemical platforms like voltammetric sensors, could offer high selectivity for detecting specific ephedrine stereoisomers. researchgate.netresearchgate.net Research into immobilizing these MIP particles on transducer surfaces is an active area that could lead to robust and reusable analytical devices. researchgate.net The development of optical sensors, or optodes, that incorporate this compound derivatives as the recognition element is another unexplored area. researchgate.net

Advanced spectroscopic techniques also present new possibilities. A combination of cold ion UV spectroscopy and high-resolution mass spectrometry (2D UV-MS) has been demonstrated for the highly selective detection and quantification of ephedrine isomers. acs.org This method relies on the unique spectral signatures of cryogenically cooled ions. acs.org Future studies could build upon this by creating comprehensive spectral libraries for this compound diastereomers, enhancing the method's utility for complex mixture analysis without the need for chromatographic separation.

Application of Machine Learning and AI in Predicting this compound Chemical Properties

The integration of artificial intelligence (AI) and machine learning (ML) into chemical research offers a powerful toolkit for predicting the properties and behavior of complex molecules like this compound, potentially accelerating discovery and reducing the need for extensive experimentation.

A significant area of future research involves using ML models to predict the chiroptical properties of this compound. For example, deep learning models like the ECDFormer have been developed to predict electronic circular dichroism (ECD) spectra for chiral molecules with high speed and accuracy, a task that is traditionally computationally expensive. arxiv.org Applying such models to this compound and its various diastereomeric forms could rapidly generate predicted spectra, aiding in their identification and structural elucidation. Similarly, ML can facilitate chromatographic enantioseparation by predicting the retention times of enantiomers under different conditions. nih.gov A quantile geometry-enhanced graph neural network, for instance, has shown success in learning the relationship between molecular structure and retention time, which could be fine-tuned for this compound separations. nih.gov

Furthermore, ML algorithms are crucial for crystal structure prediction, which is vital for understanding the solid-state properties of pharmaceutical salts like this compound. ucl.ac.uk By analyzing the crystal energy landscape, these computational methods can predict the most likely polymorphs, which is essential for controlling the physical properties of the final product. ucl.ac.uk

Advanced Materials Science Applications for this compound in Chemical Sensing or Catalysis

The unique stereochemistry and functional groups of this compound make it an attractive building block for the design of advanced functional materials for chemical sensing and asymmetric catalysis.

In chemical sensing, this compound can be incorporated into materials designed for enantioselective recognition. As mentioned, molecularly imprinted polymers (MIPs) templated with ephedrine have been used to create voltammetric sensors. researchgate.net Future research could explore the creation of more sophisticated MIPs, such as core-shell nanocomposites, which may offer enhanced stability and performance for detecting ephedrine in various samples. researchgate.net Another direction is the development of enantio-selective optodes, which are optical sensors that can detect specific enantiomers. Research has demonstrated this potential with materials that change their fluorescence based on interaction with a target enantiomer. researchgate.net

In the realm of catalysis, ephedrine derivatives have proven to be effective chiral ligands and catalysts in asymmetric synthesis. Well-defined polymers with dendritic chiral ephedrine moieties at their chain-ends have been shown to act as highly effective and recyclable catalysts for the enantioselective addition of organozinc reagents to aldehydes, achieving high enantioselectivity. researchgate.net Further work could explore the synthesis of novel polymers and dendrimers incorporating the this compound structure to catalyze a wider range of chemical transformations. An ephedrine-based diselenide has also been reported as a "promiscuous catalyst," capable of both mimicking the antioxidant enzyme glutathione (B108866) peroxidase and promoting enantioselective carbon-carbon bond formation with high efficiency. rsc.org This dual functionality opens avenues for designing multi-purpose catalysts based on the ephedrine scaffold. The immobilization of these ephedrine-based catalysts on solid supports is a key area of interest, driven by the principles of green chemistry to facilitate catalyst separation and reuse. researchgate.net

Exploration of this compound in Green Chemistry Methodologies

Green chemistry principles, which focus on designing sustainable and environmentally benign chemical processes, offer numerous avenues for future research involving this compound, from its synthesis to its application in resolution. jocpr.com

A primary focus is the development of greener synthesis routes for ephedrine itself. Traditional methods can involve hazardous reagents, but newer processes aim to avoid these. For example, a patented method describes a synthesis that avoids the use of highly polluting phosphorus trichloride (B1173362) and dangerous bromine, and conducts multiple reaction steps in the same solvent to save resources. google.com Biocatalysis presents another powerful green approach. Efficient two-step enzymatic cascades have been developed for the synthesis of all four stereoisomers of nor(pseudo)ephedrine, a related compound, using combinations of carboligases and transaminases. researchgate.net These biocatalytic strategies could be adapted and optimized for ephedrine production.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Ephedrine tartrate in pharmaceutical formulations, and how are they validated?

- Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (HPLC-MS) is widely used for precise quantification. Key steps include:

- Standard curve preparation : Serial dilutions of this compound are analyzed to establish a linear range .

- Method validation : Parameters like specificity, accuracy (recovery studies), and precision (intra-/inter-day variability) are assessed per ICH guidelines .

- Quality control : Dissolution testing, as per USP standards, ensures batch consistency in tablets .

- Alternative techniques : Capillary electrophoresis (CE) with chiral selectors (e.g., diethyl tartrate) enables enantiomeric separation .

Q. How does the stereoisomeric configuration of this compound influence its pharmacological activity and analytical characterization?

- Stereochemical considerations : The (1R,2S)-(-)-ephedrine enantiomer exhibits distinct adrenergic activity due to spatial alignment with receptor sites. Analytical challenges arise from resolving stereoisomers using chiral columns or CE .

- Experimental design : Cryogenic terahertz spectroscopy combined with solid-state density functional theory (DFT) can differentiate enantiomers by probing vibrational modes in crystalline forms .

Q. What are the critical steps in preparing stable this compound formulations for in vitro studies?

- Formulation stability :

- Excipient compatibility : Screen for interactions using differential scanning calorimetry (DSC).

- Degradation studies : Stress testing (heat, light, pH extremes) identifies degradation products, which are resolved via HPLC with photodiode array (PDA) detection .

Advanced Research Questions

Q. How can Quality by Design (QbD) principles optimize chromatographic methods for this compound analysis?

- QbD workflow :

Define critical quality attributes (CQAs) : Resolution, peak symmetry, and retention time.

Design of Experiments (DoE) : Box-Behnken designs evaluate factors like mobile phase pH, column temperature, and flow rate to identify optimal conditions .

Robustness testing : Small, deliberate variations in method parameters confirm reliability .

Q. What advanced spectroscopic techniques elucidate the solid-state properties of this compound?

- Cryogenic terahertz spectroscopy : Maps low-frequency vibrational modes to distinguish polymorphs or solvates.

- DFT integration : Simulates spectral data to validate experimental observations, enabling structure-property correlations .

Q. How do molecularly imprinted polymers (MIPs) enhance chiral recognition of Ephedrine enantiomers in separation science?

- Computational design : Virtual screening of monomers (e.g., hydroxyethyl methacrylate) predicts binding affinity with the template molecule. MIPs synthesized via radical polymerization show enantioselectivity (α = 1.42–2.09) surpassing commercial chiral phases .

- Validation : HPLC studies correlate simulated binding scores with experimental separation factors .

Q. What novel bioanalytical techniques enable ultrasensitive detection of this compound in complex biological matrices?

- Lipid-film optical sensors :

- Receptor synthesis : Resorcin[4]arene derivatives functionalized with methoxy groups selectively bind Ephedrine, quenching fluorescence until analyte exposure restores signal (limit of detection: 10<sup>−8</sup> M) .

- Interference testing : Validate specificity against urine components (proteins, ascorbic acid) via spike/recovery experiments .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in this compound quantification across different analytical platforms?

- Cross-validation : Compare results from HPLC-MS, CE, and UV-spectrophotometry using standardized reference materials.

- Statistical analysis : Apply Bland-Altman plots or ANOVA to identify systematic biases .

Q. What strategies improve reproducibility in stereoisomer-resolving experiments?

- Column conditioning : Pre-equilibrate chiral columns with mobile phase to minimize retention time drift.

- Internal standards : Use deuterated analogs or structurally similar compounds (e.g., pseudoephedrine) to normalize recovery rates .

Methodological Best Practices

- Data reporting : Follow USP guidelines for dissolution testing and impurity profiling .

- Ethical considerations : Disclose all conflicts of interest and obtain permissions for adapted methodologies (e.g., MIP synthesis protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.